(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid
Description
(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique molecular structure
Properties
IUPAC Name |
(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-8-5-10(3-4-12(8)16(20)21)13(17)15-6-9(2)11(7-15)14(18)19/h3-5,9,11H,6-7H2,1-2H3,(H,18,19)/t9-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYDGPHAAXQLCK-MWLCHTKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)O)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.
Introduction of the Methyl and Nitro Groups: The methyl and nitro groups are introduced through selective nitration and alkylation reactions. These steps require specific reagents and conditions to ensure regioselectivity and stereoselectivity.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.
Industrial Production Methods
Industrial production of (3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Alcohol Derivatives: Reduction of the carboxylic acid group yields alcohol derivatives.
Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-4-methyl-1-(3-methylbenzoyl)pyrrolidine-3-carboxylic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
(3S,4S)-4-methyl-1-(4-nitrobenzoyl)pyrrolidine-3-carboxylic acid: Similar structure but with different positioning of the nitro group, affecting its properties.
Uniqueness
(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both methyl and nitro groups in specific positions allows for targeted interactions and reactions that are not possible with other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
